molecular formula C18H24N2O8 B13844931 N2,N2-Bis(carboxymethyl)-N6-[(phenylmethoxy)carbonyl]-L-lysine

N2,N2-Bis(carboxymethyl)-N6-[(phenylmethoxy)carbonyl]-L-lysine

Cat. No.: B13844931
M. Wt: 396.4 g/mol
InChI Key: RKSASMXBVVMAAS-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2,N2-Bis(carboxymethyl)-N6-[(phenylmethoxy)carbonyl]-L-lysine is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes carboxymethyl and phenylmethoxycarbonyl groups attached to an L-lysine backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2-Bis(carboxymethyl)-N6-[(phenylmethoxy)carbonyl]-L-lysine typically involves multiple steps, starting from L-lysine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N2,N2-Bis(carboxymethyl)-N6-[(phenylmethoxy)carbonyl]-L-lysine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N2,N2-Bis(carboxymethyl)-N6-[(phenylmethoxy)carbonyl]-L-lysine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N2,N2-Bis(carboxymethyl)-N6-[(phenylmethoxy)carbonyl]-L-lysine involves its interaction with specific molecular targets. The carboxymethyl and phenylmethoxycarbonyl groups can interact with enzymes and proteins, leading to inhibition or modification of their activity. The pathways involved may include enzyme inhibition, protein binding, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2,N2-Bis(carboxymethyl)-N6-[(phenylmethoxy)carbonyl]-L-lysine is unique due to the presence of both carboxymethyl and phenylmethoxycarbonyl groups, which provide distinct reactivity and functionality. This combination of functional groups makes it particularly valuable in specific research applications where both types of reactivity are required.

Properties

Molecular Formula

C18H24N2O8

Molecular Weight

396.4 g/mol

IUPAC Name

(2R)-2-[bis(carboxymethyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C18H24N2O8/c21-15(22)10-20(11-16(23)24)14(17(25)26)8-4-5-9-19-18(27)28-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,19,27)(H,21,22)(H,23,24)(H,25,26)/t14-/m1/s1

InChI Key

RKSASMXBVVMAAS-CQSZACIVSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCCC[C@H](C(=O)O)N(CC(=O)O)CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O

Origin of Product

United States

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